molecular formula C18H21N3O3 B6994893 Methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate

Methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate

Cat. No.: B6994893
M. Wt: 327.4 g/mol
InChI Key: JMVYPBMWVURXRP-UHFFFAOYSA-N
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Description

Methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate is an organic compound with a complex structure that includes a pyridine ring, a benzoyl group, and a propanoate ester

Properties

IUPAC Name

methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-24-17(22)10-13-21-18(23)14-5-7-16(8-6-14)20-12-9-15-4-2-3-11-19-15/h2-8,11,20H,9-10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVYPBMWVURXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1=CC=C(C=C1)NCCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with 2-bromoethylpyridine under basic conditions to form the intermediate 4-(2-pyridin-2-ylethylamino)benzoic acid.

    Esterification: The intermediate is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form Methyl 4-(2-pyridin-2-ylethylamino)benzoate.

    Amidation: Finally, the ester is reacted with 3-aminopropanoic acid under dehydrating conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors in the body.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a drug candidate.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is used in chemical biology to study the effects of small molecules on biological systems and to develop new biochemical tools.

Mechanism of Action

The mechanism of action of Methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and benzoyl groups play crucial roles in binding to the active sites of these targets, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(pyridin-2-ylamino)propanoate: Similar structure but lacks the benzoyl group.

    Ethyl 3-[(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    3-[(2-pyridin-2-ylethylamino)benzoyl]amino]propanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 3-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate is unique due to the presence of both the pyridine and benzoyl groups, which confer specific binding properties and reactivity. This makes it a valuable compound for designing molecules with targeted biological activity and for studying complex chemical reactions.

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